Alentemol hydrobromide

Description

Properties

CAS No. |

121514-27-0 |

|---|---|

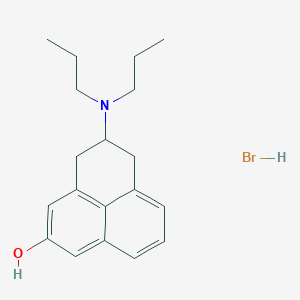

Molecular Formula |

C19H26BrNO |

Molecular Weight |

364.3 g/mol |

IUPAC Name |

5-(dipropylamino)-5,6-dihydro-4H-phenalen-2-ol;hydrobromide |

InChI |

InChI=1S/C19H25NO.BrH/c1-3-8-20(9-4-2)17-10-14-6-5-7-15-12-18(21)13-16(11-17)19(14)15;/h5-7,12-13,17,21H,3-4,8-11H2,1-2H3;1H |

InChI Key |

FWRWEZVGVJKNMU-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br |

Canonical SMILES |

CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br |

Other CAS No. |

121514-27-0 |

Synonyms |

2-dipropylamino-2,3-dihydro-1H-phenalen-5-ol monohydrobromide alentamol alentamol hydrobromide, (+)-isomer alentamol hydrobromide, (-)-isomer U 66444B U 68552B U 68553B |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Exploration of Alentemol Hydrobromide

Established Synthetic Pathways for Alentemol (B1664506) Hydrobromide

The synthesis of alentemol hydrobromide has been approached through various methodologies, with a key pathway involving the reaction of a phenalenone derivative with an amine.

Synthesis from 1H-Phenalen-5-ol and Dipropylamine

A primary and well-documented method for the synthesis of this compound involves the reaction of 1H-phenalen-5-ol with dipropylamine. smolecule.com A specific example of this is the synthesis of 2-(Di-n-propylamino)-2,3-dihydro-1H-phenalen-5-ol hydrobromide. This process starts with 2-(Di-n-propylamino)-5-methoxy-2,3-dihydro-1H-phenalene, which is released from its hydrochloride salt. This intermediate is then heated with a 48% aqueous hydrogen bromide solution to yield the final this compound product. google.com

Catalytic and Reaction Conditions for Synthesis

The synthesis of this compound is sensitive to specific catalytic and reaction conditions. Hydrobromic acid is a crucial component, acting as a catalyst to facilitate the formation of the hydrobromide salt. smolecule.com The reaction is typically conducted under elevated temperatures, for instance, in an oil bath at 125-130°C for a duration of approximately 15 minutes. google.com The use of palladium catalysts has also been noted in related synthetic transformations, particularly in deprotection or reductive steps. googleapis.com

| Reactants | Catalyst/Reagent | Conditions | Product |

| 2-(Di-n-propylamino)-5-methoxy-2,3-dihydro-1H-phenalene | 48% aqueous hydrogen bromide | 125-130°C, 15 minutes | 2-(Di-n-propylamino)-2,3-dihydro-1H-phenalen-5-ol hydrobromide |

Exploration of Precursor Compounds and Intermediate Derivatization

The synthesis of alentemol and its analogs often involves the strategic use and modification of precursor compounds and intermediates. For instance, the synthesis of the key intermediate 2-(Di-n-propylamino)-5-methoxy-2,3-dihydro-1H-phenalene starts from 5-methoxy-2,2-bis(carboxy)-2,3-dihydro-1H-phenalene. This dicarboxylic acid is derived from the hydrolysis of its corresponding diester, 6-methoxy-2,2-bis(ethoxycarbonyl)-2,3-dihydro-1H-phenalene, using potassium hydroxide (B78521) in a mixture of water and methanol (B129727) under reflux. google.com

The concept of "Intermediate Derivatization Methods" is a powerful strategy in medicinal chemistry, as it allows for the efficient discovery of new lead compounds by modifying established intermediates. nih.gov This approach is applicable to the synthesis of alentemol analogs, where variations in the amine or the phenalene (B1197917) core could be introduced at different stages of the synthesis. For example, where a molecule contains a basic functional group like an amino group, diastereomeric salts can be formed with an optically active acid. This allows for the resolution of diastereomers and subsequent recovery of pure enantiomers, a technique that can be applied to create stereochemically defined analogs of alentemol. google.com

Strategies for Novel Analog Design and Synthesis for Research Purposes

The design and synthesis of novel analogs of alentemol are driven by the need to explore structure-activity relationships (SAR) and to develop compounds with improved pharmacological profiles. nih.gov The development of new synthetic methods is crucial for generating a diverse range of analogs. american.edu

One approach to novel analog design is to explore different substitution patterns on the phenalene ring system. This can be achieved through various synthetic strategies, including transition-metal catalyzed cross-coupling reactions. For example, the Ullmann reaction, a copper-catalyzed C-N and C-O bond formation, could be employed to introduce a variety of substituents onto the phenalene core. nih.gov

Another strategy involves the modification of the amino side chain. The synthesis of a library of analogs with different amine functionalities can provide valuable insights into the SAR of this class of compounds. Asymmetric synthesis techniques are particularly important for preparing enantiomerically pure analogs, which can exhibit different pharmacological activities. google.com The use of chiral catalysts, such as (S)-oxazaborolidine in the reduction of ketones, represents a powerful tool for achieving high enantioselectivity in the synthesis of chiral building blocks. organic-chemistry.org

Molecular Interactions and Structural Insights of Alentemol Hydrobromide

Stereochemical Considerations in Alentemol (B1664506) Hydrobromide Research

The structure of Alentemol contains a chiral center, meaning it can exist as different stereoisomers, specifically enantiomers. The designation "(+)-" in its chemical name indicates that it is a specific stereoisomer that rotates plane-polarized light in the dextrorotatory direction. The presence of a single chiral center in a molecule like Alentemol means it can exist as a pair of enantiomers. These non-superimposable mirror images can exhibit distinct pharmacological and toxicological profiles.

In pharmaceutical research, the separation and characterization of individual stereoisomers are crucial. The synthesis of specific diastereomers or their separation through chromatographic methods are standard practices in the development of chiral drugs. medkoo.com The absolute stereochemistry, which describes the three-dimensional arrangement of atoms at the chiral center, is often determined using techniques such as X-ray crystallography of the crystalline product or a crystalline intermediate. medkoo.com This precise structural information is vital for understanding the drug's interaction with its biological target, as proteins and receptors are themselves chiral environments. Therefore, one enantiomer may bind with high affinity and elicit the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.

Theoretical Analysis of Molecular Structure and Electronic Properties

The molecular structure and electronic properties of Alentemol have been investigated using theoretical methods, such as Density Functional Theory (DFT). nih.gov These computational approaches provide insights into the molecule's reactivity and its potential to interact with biological targets. nih.gov

A key aspect of Alentemol's electronic properties is its capacity to donate or accept electrons. This has been quantified through theoretical calculations of its vertical ionization energy and vertical electron affinity. nih.gov In a comprehensive study of dopaminergic agents, Alentemol was classified as an electron donor. nih.govresearchgate.net This characteristic is believed to be fundamental to its mechanism of action as a dopamine (B1211576) D2S agonist. researchgate.net The table below summarizes key theoretical data for Alentemol.

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C19H25NO | Indicates the elemental composition of the Alentemol free base. medkoo.com |

| Molecular Weight | 283.42 g/mol | The mass of one mole of the Alentemol free base. medkoo.com |

| Electron Donor/Acceptor Classification | Electron Donor | Suggests its ability to donate electrons in interactions with its biological target, consistent with its role as a dopamine receptor agonist. nih.govresearchgate.net |

These theoretical findings suggest that the electron-donating nature of Alentemol is a critical factor in its ability to activate dopamine receptors, mimicking the action of the endogenous neurotransmitter. nih.govresearchgate.net

Cation-Pi Studies and Protein Design Implications

The electron-donating character of Alentemol has significant implications for its interaction with protein targets, particularly concerning cation-pi interactions. A cation-pi interaction is a non-covalent molecular force between a cation and the face of an electron-rich pi system, such as an aromatic ring. These interactions are known to play a crucial role in protein structure and molecular recognition.

While specific studies on cation-pi interactions involving Alentemol are not extensively documented in the available literature, its demonstrated electron-donating capability makes its aromatic phenalenol ring system a potential partner for such interactions. nih.govresearchgate.net In the context of a protein binding site, the electron-rich aromatic portion of Alentemol could favorably interact with cationic amino acid residues like lysine (B10760008) or arginine.

This potential for cation-pi interactions has important implications for protein design and drug discovery. Understanding that a drug molecule like Alentemol can engage in these interactions allows for the rational design of novel proteins or the modification of existing ones to enhance binding affinity and specificity. For instance, a therapeutic protein could be engineered to include a strategically placed cationic residue to form a strong cation-pi bond with Alentemol, thereby improving its therapeutic efficacy. The table below outlines the components and significance of such potential interactions.

| Component | Description | Implication for Alentemol |

|---|---|---|

| Cationic Partner | Positively charged amino acid residues (e.g., Lysine, Arginine) or metal ions. | These residues in a receptor's binding site could form a stable complex with Alentemol. |

| Pi System Partner | The electron-rich aromatic rings of Alentemol. | The phenalenol moiety of Alentemol provides the necessary electron density for the interaction. |

| Interaction Strength | Comparable to or stronger than hydrogen bonds and salt bridges. | This strong, non-covalent interaction could significantly contribute to the binding affinity of Alentemol to its target receptor. |

| Protein Design | The deliberate engineering of proteins to have specific properties. | Knowledge of Alentemol's potential for cation-pi interactions can guide the design of novel therapeutic proteins with tailored binding sites. |

Receptor Pharmacology and Molecular Mechanism of Action of Alentemol Hydrobromide

Intracellular Signaling Cascades Triggered by Alentemol (B1664506) Hydrobromide

Alentemol's action at the receptor level initiates a series of intracellular events, primarily revolving around the modulation of key second messenger systems. As a dopamine (B1211576) D2-like receptor agonist, its effects are largely mediated through the Gαi/o subunit of its associated G protein-coupled receptors (GPCRs).

The adenylyl cyclase (AC) and cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) system is a fundamental pathway in cellular signal transduction. escholarship.org Adenylyl cyclase is an enzyme that catalyzes the conversion of ATP into cAMP, a second messenger involved in numerous biological processes. nih.gov The interaction of Alentemol with D2-like dopamine receptors leads to the activation of the inhibitory G protein, Gαi. This activation results in the direct inhibition of adenylyl cyclase activity. genome.jpmdpi.com The consequence of this inhibition is a suppression of cAMP production within the cell. genome.jp This reduction in cAMP levels alters the activity of downstream effectors, most notably Protein Kinase A (PKA), thereby influencing neuronal activity and gene expression. escholarship.org This mechanism is a hallmark of D2-like receptor agonists. genome.jp

Table 1: Alentemol Hydrobromide's Effect on the Adenylyl Cyclase/cAMP Pathway

| Step | Component | Action of this compound | Result |

|---|---|---|---|

| 1 | D2-like Dopamine Receptor | Agonist Binding/Activation | Receptor conformational change |

| 2 | Gαi Protein Subunit | Activation | Inhibition of Adenylyl Cyclase |

| 3 | Adenylyl Cyclase (AC) | Inhibition | Decreased catalytic activity |

Table 2: this compound and Intracellular Calcium Regulation

| Target | Effect of D2-like Receptor Activation | Consequence |

|---|---|---|

| Intracellular Ca2+ Levels | Modulation | Alteration of Ca2+-dependent processes genome.jp |

Investigation of Other Neurotransmitter System Interactions for Research Context

The therapeutic and biological profile of a centrally-acting compound is often defined by its interactions across multiple neurotransmitter systems. For Alentemol, understanding its relationship with serotonergic and muscarinic systems provides a broader context for its pharmacological profile.

The serotonin (B10506) (5-hydroxytryptamine, 5-HT) system is a primary regulator of mood, cognition, and behavior, with the 5-HT1A and 5-HT2A receptors being particularly significant. nih.gov These two receptor subtypes are often co-localized on the same neurons, including pyramidal neurons in the prefrontal cortex, where they can elicit opposing effects. nih.govcsic.es The 5-HT1A receptor is typically inhibitory, leading to hyperpolarization by opening potassium channels, while the 5-HT2A receptor is primarily excitatory, operating through the Gq/G11 signaling pathway. nih.govwikipedia.org

Given the extensive interplay between the dopamine and serotonin systems, particularly in regions like the prefrontal cortex, the effects of a dopamine agonist like Alentemol are researched in the context of this interaction. nih.gov Atypical antipsychotic drugs, for instance, often derive their efficacy from actions at both D2 and 5-HT2A receptors. csic.eswikipedia.org Therefore, investigating the functional impact of Alentemol on circuits modulated by 5-HT1A and 5-HT2A receptors is a key area of neuropharmacological research to understand its full spectrum of effects.

Table 3: Key Features of Relevant Serotonin Receptors

| Receptor | Primary Signaling Mechanism | Typical Neuronal Effect | Relevance |

|---|---|---|---|

| 5-HT1A | Gi/o-coupled; increases K+ conductance | Inhibitory; hyperpolarization | Modulates neuronal firing rate; often has opposing effects to 5-HT2A csic.esnih.gov |

| 5-HT2A | Gq/G11-coupled; increases intracellular Ca2+ | Excitatory; depolarization | Key target for atypical antipsychotics; modulates cortical function csic.eswikipedia.orgfrontiersin.org |

The M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR) is another important GPCR involved in regulating neuronal excitability. mdpi.com Significantly, the M4 receptor shares a common intracellular signaling pathway with the D2-like dopamine receptor. mdpi.comsigmaaldrich.com Both receptor types couple to the Gαi/o family of G proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. mdpi.comsigmaaldrich.com

This convergence on a shared signaling cascade makes the M4 receptor a site of significant interest for potential drug interactions. Patent literature indicates that dopamine agonists, such as this compound, may be considered for use in combination with compounds that modulate the M4 muscarinic receptor. google.comgoogle.com Such combinations are explored in research to potentially enhance therapeutic outcomes or modulate specific neuronal circuits by targeting two different receptor systems that ultimately influence the same intracellular messenger. This approach represents a strategy for achieving more nuanced control over neuronal function than could be achieved by targeting either receptor alone.

Table 4: Profile of the M4 Muscarinic Acetylcholine Receptor

| Feature | Description |

|---|---|

| Receptor Family | Muscarinic Acetylcholine Receptor (mAChR) |

| G Protein Coupling | Gαi/o mdpi.comsigmaaldrich.com |

| Primary Signaling Effect | Inhibition of adenylyl cyclase; reduction of cAMP mdpi.comsigmaaldrich.com |

| Research Context | Shared signaling pathway with D2-like receptors creates potential for combination therapies mdpi.comgoogle.comgoogle.com |

Structure Activity Relationship Sar Studies of Alentemol Hydrobromide Analogs

Identification of Key Pharmacophoric Elements for Dopamine (B1211576) Autoreceptor Agonism

Pharmacophore modeling for dopamine D2-like receptor agonists, including autoreceptor agonists like Alentemol (B1664506), has identified several crucial structural features that are indispensable for effective receptor binding and activation. These elements constitute the fundamental framework for agonism. researchgate.netnih.gov

The classical pharmacophore for a D2 agonist includes:

A Cationic Amine Center: At physiological pH, a basic nitrogen atom becomes protonated, forming a positive charge. This cationic center is critical for forming a salt bridge with a highly conserved aspartic acid residue (Asp114) in the third transmembrane helix (TM3) of the D2 receptor. researchgate.net In Alentemol, the nitrogen atom within the pyrrolidine (B122466) ring serves this essential function.

An Aromatic Moiety: An aromatic ring system is necessary for engaging in π-π stacking or hydrophobic interactions with aromatic residues, such as phenylalanine and tryptophan, located in the receptor's binding pocket (specifically within TM6). researchgate.netnih.gov The 3-(trifluoromethyl)phenyl group of Alentemol fulfills this requirement, with the trifluoromethyl substituent potentially enhancing these hydrophobic interactions.

A Hydrogen-Bonding Group: Often, a hydroxyl group or another hydrogen bond donor/acceptor is present, which interacts with serine residues in the fifth transmembrane helix (TM5). researchgate.netmdpi.com For Alentemol, the carboxamide moiety (-CONH2) provides both a hydrogen bond donor (the N-H) and an acceptor (the C=O), allowing for versatile interactions within the receptor binding site.

The spatial relationship between these elements is paramount. The ethyl linker connecting the pyrrolidine ring and the amino-phenyl group, along with the rigid structure of the pyrrolidine ring itself, helps to maintain the optimal distance and orientation between the cationic amine and the aromatic ring for effective binding.

Table 1: Key Pharmacophoric Elements of Alentemol and Their Receptor Interactions

| Pharmacophoric Element in Alentemol | Structural Feature | Primary Interaction with D2 Autoreceptor | Significance |

|---|---|---|---|

| Cationic Amine | Pyrrolidine Nitrogen | Ionic bond with Aspartic Acid (Asp114) in TM3 | Anchors the ligand in the orthosteric binding site. Essential for affinity. |

| Aromatic System | 3-(Trifluoromethyl)phenyl Ring | Hydrophobic & π-π interactions with aromatic residues (e.g., Phe, Trp) in TM6 | Contributes to binding affinity and potency. |

| Hydrogen Bond Donor/Acceptor | Pyrrolidine-3-carboxamide Group | Hydrogen bonds with Serine residues in TM5 | Orients the ligand and contributes to agonist efficacy. |

Elucidation of Structural Determinants Governing Receptor Selectivity and Potency

While the core pharmacophore determines agonist activity, subtle structural modifications to the Alentemol scaffold can profoundly influence its potency and selectivity, particularly between the highly homologous D2 and D3 receptor subtypes. nih.gov The high degree of sequence identity within the primary, or orthosteric, binding site makes achieving subtype selectivity challenging. nih.gov Consequently, SAR studies have revealed that interactions with a secondary binding pocket (SBP), located near the extracellular loops, are critical for differentiating between D2 and D3 receptors. nih.govacs.org

Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring significantly impact potency. Electron-withdrawing groups, such as the trifluoromethyl group in Alentemol, can alter the electronic properties and hydrophobicity of the aromatic ring, potentially enhancing interactions within the binding pocket. Modifications at this position can tune the ligand's affinity and efficacy.

The "Tail" Region (Carboxamide Moiety): The extended structure formed by the carboxamide and its associated groups often interacts with the SBP. Altering the size, length, and hydrogen-bonding capacity of this "tail" is a key strategy for modulating D2 versus D3 selectivity. For instance, replacing the primary carboxamide with larger, more complex amide structures has been shown in related compounds to favor D3 receptor binding by exploiting differences in the shape and residue composition of the SBP between the two receptor subtypes. nih.gov

Pyrrolidine Ring Modifications: The stereochemistry and substitution pattern on the pyrrolidine ring are crucial for potency. nih.gov The rigid five-membered ring restricts the conformation of the molecule, pre-organizing it for receptor binding. Expansion of the pyrrolidine to a six-membered piperidine (B6355638) ring in analogous compounds has been shown to decrease potency, highlighting the importance of the specific ring size for optimal geometric alignment within the binding site. nih.govnih.gov

Table 2: Hypothetical SAR of Alentemol Analogs on D2/D3 Receptor Affinity

| Analog Modification (Relative to Alentemol) | Anticipated Effect on Potency | Anticipated Effect on D2/D3 Selectivity | Rationale |

|---|---|---|---|

| Replacement of -CF3 with -H on phenyl ring | Decrease | Minimal Change | Reduced hydrophobic interaction in the primary binding site. nih.gov |

| Replacement of -CF3 with -OCH3 on phenyl ring | Variable | May Increase D3 Selectivity | Alters electronic and steric profile, potentially favoring interactions in the D3 secondary binding pocket. nih.gov |

| Expansion of pyrrolidine to piperidine ring | Decrease | Variable | Suboptimal geometry for interaction with key residues in the binding pocket. nih.gov |

| Replacement of -CONH2 with extended N-aryl carboxamide | Variable | Increase D3 Selectivity | The extended "tail" can engage the secondary binding pocket, which differs between D2 and D3 receptors. nih.govacs.org |

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Research

To systematically explore the vast chemical space of potential Alentemol analogs and to rationalize the observed SAR data, Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool. nih.gov QSAR establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com

The development of a QSAR model for Alentemol analogs typically involves the following steps:

Data Set Assembly: A series of Alentemol analogs is synthesized, and their binding affinities (Ki) or functional potencies (EC50) for the D2 autoreceptor are experimentally determined.

Descriptor Calculation: For each analog, a set of molecular descriptors is calculated. These can be 2D descriptors (e.g., molecular weight, logP, electronic parameters) or 3D descriptors that account for the molecule's shape and electrostatic potential.

Model Generation: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to generate an equation that links the descriptors to the biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model's creation. mdpi.com

A validated QSAR model can be instrumental in predictive research. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) generate contour maps that visualize regions around the molecule where steric bulk or electrostatic charge would be favorable or unfavorable for activity. mdpi.comnih.gov These models allow researchers to virtually screen and prioritize new, unsynthesized Alentemol analogs, focusing synthetic efforts on compounds with the highest predicted potency and desired selectivity, thereby accelerating the drug discovery process.

Preclinical Pharmacodynamics in in Vitro and Animal Models

In Vitro Cellular Responses to Alentemol (B1664506) Hydrobromide

In studies utilizing the rat pheochromocytoma (PC12) cell line, a common model for studying dopamine (B1211576) secretion, Alentemol hydrobromide (referred to as U-68553B) has been shown to inhibit dopamine release. Specifically, research has demonstrated that this compound at a concentration of 10 µM inhibited carbachol-stimulated dopamine release by 57.4% nih.gov. However, the compound did not inhibit the potassium-dependent release of dopamine, suggesting that its mechanism of action does not directly involve ion fluxes nih.gov.

Further investigation into the mechanism revealed that the inhibitory effects of this compound on dopamine release in PC12 cells were not blocked by the dopamine antagonist haloperidol (B65202) nih.gov. This finding suggests that the observed inhibition is not mediated by the activation of dopamine autoreceptors in this cell line. Instead, kinetic analysis has indicated that this compound likely acts as a non-competitive inhibitor of the nicotinic acetylcholine (B1216132) receptor, with a Ki (inhibition constant) of 2 µM nih.gov. These findings suggest that in undifferentiated PC12 cells, this compound's modulation of dopamine release occurs through an alternative pathway rather than through direct action on dopamine autoreceptors nih.gov.

Table 1: Effects of this compound (U-68553B) on Dopamine Release in PC12 Cells

| Experimental Condition | Concentration of U-68553B | Observed Effect | Reference |

|---|---|---|---|

| Carbachol-stimulated dopamine release | 10 µM | 57.4% inhibition | nih.gov |

| Potassium-dependent dopamine release | Not specified | No inhibition | nih.gov |

| Mechanism of Action | Ki = 2 µM | Non-competitive inhibitor of the nicotinic acetylcholine receptor | nih.gov |

Investigations into the genotoxic potential of this compound (as U-68,553B) have been conducted using the Chinese Hamster Ovary (CHO-K1) cell line. These studies revealed that exposure of CHO-K1 cells to the compound was associated with chromosomal breakage. However, further analysis demonstrated that these apparent breaks were, in fact, due to the undercondensation of heterochromatin nih.gov. This phenomenon was observed to occur more frequently in the CHO-K1 cell line compared to another CHO cell line (CHO-WBL), suggesting a potential cell-line-specific effect.

Table 2: Cytogenetic Effects of this compound (U-68,553B) in CHO-K1 Cells

| Endpoint | Observation | Significance | Reference |

|---|---|---|---|

| Chromosomal Aberrations | Apparent chromosomal breakage | Attributed to undercondensation of heterochromatin | nih.gov |

| Mechanism | Induction of undercondensed heterochromatin at C-band positive regions | A cell-line specific phenomenon | nih.gov |

| In Vivo Relevance | No induction of breakage in rodent models or human lymphocytes | Unlikely to be predictive of genotoxic hazard | nih.gov |

Pharmacological Effects in Rodent and Non-Rodent Animal Models

Currently, there is a lack of publicly available, detailed research findings specifically investigating the behavioral effects of this compound or its enantiomer in rodent or non-rodent models of neurological dysfunction. While the compound is characterized as a dopamine autoreceptor agonist, a class of drugs with known effects on behavior, specific studies detailing its impact on behavioral paradigms relevant to neurological disorders have not been identified in the reviewed literature.

In vivo studies in anesthetized rats have demonstrated that this compound (as U-66444B and its active enantiomer U-68553B) exerts significant effects on the dopaminergic system in specific brain regions. Using in vivo voltammetry, administration of 100 micrograms/kg of U-68553B resulted in a more pronounced and prolonged depression of dopamine release compared to the effects of 500 micrograms/kg of apomorphine (B128758) nih.gov. This indicates a potent effect on the presynaptic mechanisms governing dopamine release in the nerve terminal regions. The primary brain areas implicated in these neurochemical alterations are the substantia nigra pars compacta and the ventral tegmental area, both of which are critical centers for dopaminergic neurons nih.gov.

The electrophysiological effects of this compound (as U-66444B and U-68553B) have been characterized in vivo in anesthetized rats. The compound was found to depress the firing of dopaminergic neurons in the substantia nigra pars compacta and the ventral tegmental area with a potency approximately three times greater than that of apomorphine nih.gov. At sufficient doses, this compound was capable of completely silencing the activity of these neurons nih.gov. The effects of the compound on these dopaminergic neurons were reversible with the administration of 0.1 mg/kg of haloperidol, a dopamine receptor antagonist nih.gov.

In addition to its effects on dopaminergic cell bodies, the compound's impact on postsynaptic neurons was assessed. Iontophoretic application of U-66444B was found to be approximately equipotent to apomorphine in depressing the firing of neurons in the caudate nih.gov. A notable difference observed was that the depressant effects of apomorphine were accompanied by rapid tachyphylaxis (a rapid decrease in response to the drug), which was not observed with U-66444B or U-68553B nih.gov. Furthermore, chronic administration of U-66444B (0.6 mg/kg/day for 2 weeks) did not significantly affect its potency, suggesting a low propensity for tolerance development nih.gov.

Table 3: In Vivo Neurochemical and Electrophysiological Effects of this compound (U-66444B/U-68553B) in Rats

| Parameter | Brain Region(s) | Effect | Comparison to Apomorphine | Reference |

|---|---|---|---|---|

| Neurochemistry | Nerve Terminal Regions | Depression of dopamine release | More dramatic and prolonged | nih.gov |

| Electrophysiology | Substantia Nigra, Ventral Tegmental Area | Depression of dopaminergic neuron firing | Three times more potent | nih.gov |

| Caudate Nucleus | Depression of postsynaptic neuron firing | Approximately equipotent | nih.gov | |

| Pharmacological Characteristics | Reversible with haloperidol | No tachyphylaxis observed | nih.gov | |

| Low propensity for tolerance | nih.gov |

Advanced Analytical Methodologies for Alentemol Hydrobromide in Research Matrices

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of Alentemol (B1664506) hydrobromide in research settings. Its application allows for the precise measurement of the compound in complex mixtures, such as biological fluids.

Reversed-Phase HPLC with Fluorescence Detection

A highly sensitive and specific method for the quantification of Alentemol hydrobromide in human plasma and urine utilizes reversed-phase HPLC coupled with fluorescence detection. This method takes advantage of the native fluorescence of the Alentemol molecule, providing excellent sensitivity and selectivity. The chromatographic separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution, optimized to achieve efficient separation from endogenous matrix components.

The fluorescence detector is set at an excitation wavelength of 230 nm and an emission wavelength of 355 nm, which are the optimal wavelengths for detecting Alentemol. This detection method allows for a limit of quantitation (LOQ) as low as 0.1 ng/mL in plasma, enabling the analysis of samples from clinical trials and preclinical studies.

Table 1: Chromatographic Conditions for this compound Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile/Buffer mixture |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence |

| Excitation Wavelength | 230 nm |

| Emission Wavelength | 355 nm |

| Limit of Quantitation (Plasma) | 0.1 ng/mL |

Solid-Phase Extraction Techniques for Sample Preparation

To achieve the high sensitivity required for pharmacokinetic studies and to minimize matrix interference, robust sample preparation is essential. Solid-phase extraction (SPE) is a widely employed technique for the extraction and pre-concentration of this compound from biological matrices like plasma and urine.

A common SPE protocol involves the use of a carboxylic acid-derivatized silica (B1680970) column. The sample is first acidified and then loaded onto the conditioned SPE cartridge. The stationary phase retains the Alentemol, while interfering substances are washed away. The analyte is then eluted with a suitable organic solvent. This selective extraction process significantly enhances the purity of the sample injected into the HPLC system, leading to improved accuracy and precision of the analytical method.

Mass Spectrometry-Based Characterization and Quantification in Biological Samples

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), offers unparalleled sensitivity and specificity for the characterization and quantification of this compound in biological samples. While specific fragmentation patterns for this compound are not extensively detailed in publicly available literature, the principles of the technique allow for its robust application.

In a typical LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule of Alentemol ([M+H]+) is selected in the first quadrupole. This ion is then subjected to collision-induced dissociation (CID) in the collision cell, generating characteristic product ions. The monitoring of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification, even in complex biological matrices. The exact mass of this compound is 363.1198 g/mol , and its molecular formula is C19H26BrNO. This information is crucial for setting up the mass spectrometer for accurate detection.

Spectroscopic and Spectrometric Characterization for Compound Identity and Purity

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic and spectrometric techniques. These methods provide information about the molecular structure and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the arrangement of atoms within the molecule. While specific chemical shift data is proprietary, the spectra would be expected to show characteristic signals for the aromatic protons of the phenalene (B1197917) ring system, as well as the aliphatic protons of the dipropylamino group.

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum would exhibit characteristic absorption bands for O-H stretching of the phenolic group, C-H stretching of the aromatic and aliphatic moieties, and C-N stretching of the amine.

The purity of this compound is often confirmed by a combination of HPLC with a universal detector (like a UV detector) and mass spectrometry. The HPLC chromatogram should show a single major peak corresponding to Alentemol, and the mass spectrum should confirm the expected molecular weight. Product data sheets for commercially available this compound often indicate a purity of ≥98% as determined by HPLC.

Theoretical and Computational Investigations of Alentemol Hydrobromide

Molecular Docking and Dynamics Simulations with Target Receptors

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a target protein. In the context of Alentemol (B1664506) hydrobromide, which has been mentioned in patents as a potential dopamine (B1211576) agonist, such simulations would be invaluable for understanding its interaction with dopamine receptors (e.g., D2, D3). These studies could elucidate the specific binding modes, key amino acid residues involved in the interaction, and the stability of the ligand-receptor complex over time.

However, a thorough review of scientific databases and literature reveals a notable absence of any published molecular docking or molecular dynamics simulation studies specifically focused on Alentemol hydrobromide. While the compound is listed in patents for various therapeutic applications, the detailed computational analysis of its interaction with any biological target has not been made public. The generation of a data table summarizing binding energies and interacting residues is therefore not possible at this time due to the lack of available research data.

Quantum Chemical Calculations to Elucidate Electronic Structure

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, such as its geometry, charge distribution, and orbital energies. These properties are crucial for understanding a compound's reactivity, stability, and intermolecular interactions. For this compound, such calculations could reveal details about its electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and how the hydrobromide salt form influences its electronic structure.

As with molecular docking, there is no publicly available research that presents quantum chemical calculations for this compound. The scientific community has not yet published studies that would allow for the creation of a data table detailing parameters like dipole moment, orbital energies, or atomic charges. The elucidation of its electronic structure through computational means remains a prospective area for future research.

Predictive Modeling for Pharmacological Activity and Binding Affinities

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, utilizes computational models to correlate the chemical structure of a compound with its biological activity. For this compound, QSAR models could be developed to predict its affinity for various receptors, its potential for off-target effects, and its pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

While some patent documents allude to the general use of QSAR methodology for screening compounds, no specific predictive models or their results for this compound have been published. The development and validation of such models require a substantial amount of experimental data, which may not be publicly available for this compound. Consequently, a data table of predicted activities or binding affinities cannot be compiled from the existing literature. The application of predictive modeling to this compound represents another untapped avenue for computational pharmaceutical research.

Future Directions and Unexplored Research Avenues

Development of Advanced Preclinical Models for Specific Neurobiological Phenotypes

To fully understand the therapeutic potential of alentemol (B1664506) hydrobromide, it is imperative to move beyond traditional behavioral models and utilize advanced preclinical systems that can recapitulate specific aspects of human neurobiology with greater fidelity.

Human-Derived Brain Organoids: The development of three-dimensional brain organoids, particularly those modeling the midbrain dopaminergic system, offers an unprecedented opportunity to study the effects of alentemol on human neuronal development, connectivity, and function. news-medical.netspringernature.comresearchgate.netparkinsonsnewstoday.com These models can be used to investigate how alentemol modulates dopamine (B1211576) release and reuptake in a complex, multicellular human-derived environment. Furthermore, organoids derived from patient-specific induced pluripotent stem cells (iPSCs) could pave the way for personalized medicine approaches, allowing for the assessment of drug efficacy in the context of an individual's genetic background. stemcell.com

In Vitro Blood-Brain Barrier (BBB) Models: A significant hurdle for any centrally acting drug is its ability to penetrate the blood-brain barrier. Sophisticated in vitro BBB models, ranging from Transwell cultures of brain endothelial cells to microfluidic "BBB-on-a-chip" systems, can be employed to quantitatively assess the permeability of alentemol and its future analogs. nih.govmdpi.combiotech-asia.orgresearchgate.netnih.gov These models can also be used to investigate whether alentemol is a substrate for efflux transporters, which could limit its brain exposure.

Novel Synthetic Strategies for the Generation of Optimized Analogs

The aminotetralin scaffold of alentemol hydrobromide provides a versatile platform for medicinal chemistry efforts aimed at generating analogs with improved pharmacological properties. Future synthetic strategies should focus on enhancing potency, selectivity, and pharmacokinetic profiles.

Enzymatic Reductive Amination: Recent advances in biocatalysis have demonstrated the utility of imine reductases (IREDs) for the efficient and stereoselective synthesis of chiral amines, including 2-aminotetralin derivatives. researchgate.netnih.govmanchester.ac.uk Employing IREDs in the synthesis of alentemol analogs could provide a greener and more efficient route to enantiomerically pure compounds, which is critical as different enantiomers often exhibit distinct pharmacological activities.

Structure-Activity Relationship (SAR) Guided Design: A systematic exploration of the structure-activity relationships of the alentemol scaffold is warranted. This would involve the synthesis of analogs with modifications at various positions of the aminotetralin ring system and the N-alkyl substituents. mdpi.commdpi.comnih.govfrontiersin.orgyoutube.com For example, altering the nature and size of the N-substituents could modulate affinity and selectivity for dopamine autoreceptors versus other dopamine receptor subtypes or even other monoamine receptors.

Table 2: Potential Synthetic Modifications for Alentemol Analogs

| Modification Site | Proposed Changes | Desired Outcome |

| N-Alkyl Groups | Varying chain length, branching, and incorporation of cyclic moieties | Modulate receptor affinity and selectivity. |

| Aromatic Ring | Introduction of electron-donating or -withdrawing groups | Alter electronic properties and potential for metabolic stability. |

| Hydroxyl Group | Bioisosteric replacement with groups like amides, sulfonamides, or small heterocycles | Improve metabolic stability and fine-tune receptor interactions. |

Bioisosteric Replacement Strategies: The hydroxyl group on the aromatic ring of alentemol is a potential site for metabolic modification. Bioisosteric replacement of this group with other functionalities that can act as hydrogen bond donors or acceptors could lead to analogs with improved metabolic stability and oral bioavailability. nih.govspirochem.comcambridgemedchemconsulting.comdrughunter.comslideshare.net Exploring a range of bioisosteres for the phenolic hydroxyl could yield compounds with optimized pharmacokinetic profiles while retaining the desired pharmacological activity.

This compound stands as a promising lead compound for the development of novel therapeutics targeting the dopaminergic system. The future directions outlined in this article provide a strategic framework for unlocking its full potential. By expanding our understanding of its receptor interactions, utilizing advanced preclinical models to probe its neurobiological effects, and employing innovative synthetic methodologies to create optimized analogs, the scientific community can continue to build upon the foundation of knowledge surrounding this intriguing molecule. Such endeavors hold the promise of not only advancing our fundamental understanding of neuropharmacology but also paving the way for new and improved treatments for a range of debilitating neurological and psychiatric conditions.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for characterizing the purity and stability of Alentemol hydrobromide in preclinical studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment, ensuring a detection threshold ≥98% as per pharmaceutical standards . Stability studies should employ accelerated degradation protocols (e.g., exposure to heat, light, and humidity) followed by mass spectrometry (MS) to identify degradation products. Calibration curves must be validated using certified reference materials (CRMs) to ensure linearity (R² ≥0.99) and precision (%RSD <2%) .

Q. How should researchers design in vitro assays to evaluate the receptor-binding affinity of this compound?

- Methodological Answer : Radioligand binding assays (e.g., using tritiated analogs) are optimal for quantifying affinity (Ki values). Include positive controls (e.g., known agonists/antagonists) and negative controls (vehicle-only samples) to validate assay specificity. Data normalization to baseline activity and triplicate measurements are critical to minimize intra-assay variability .

Q. What statistical approaches are essential for interpreting dose-response relationships in this compound toxicity studies?

- Methodological Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) should be applied to estimate EC50/IC50 values. Use ANOVA with post-hoc Tukey tests for inter-group comparisons. Report exact p-values (not thresholds like p<0.05) and confidence intervals to avoid overinterpretation of significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data between rodent and non-rodent models for this compound?

- Methodological Answer : Cross-species PK discrepancies often arise from metabolic enzyme differences. Conduct in vitro hepatic microsomal stability assays across species to identify metabolic hotspots. Validate findings using physiologically based pharmacokinetic (PBPK) modeling, incorporating parameters like plasma protein binding and tissue partition coefficients .

Q. What strategies optimize the reproducibility of behavioral outcomes in this compound neuropharmacology studies?

- Methodological Answer : Standardize environmental variables (e.g., circadian rhythm, noise levels) and use blinded scoring systems for behavioral assays (e.g., forced swim test). Pre-register protocols on platforms like Open Science Framework (OSF) to mitigate bias. Include power analyses to ensure sample sizes meet ≥80% statistical power .

Q. How should multi-omics data (transcriptomics, proteomics) be integrated to elucidate this compound’s mechanism of action?

- Methodological Answer : Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to prioritize dysregulated biological processes. Use machine learning pipelines (e.g., random forest or LASSO regression) to identify biomarker panels. Validate findings with orthogonal methods, such as siRNA knockdown or Western blotting .

Methodological Best Practices

Q. What ethical and regulatory frameworks govern the use of this compound in animal research?

- Answer : Adhere to institutional animal care guidelines (e.g., NIH Guide for Care and Use of Laboratory Animals). Include justification for species selection and humane endpoints in ethics proposals. Document adverse events (e.g., weight loss >20%) and report them to oversight committees .

Q. How can researchers ensure traceability and transparency in reporting this compound’s physicochemical properties?

- Answer : Follow ICH Q6A guidelines for characterizing critical attributes (e.g., solubility, logP). Use CRMs for instrument calibration and disclose raw data in supplementary materials. Employ FAIR (Findable, Accessible, Interoperable, Reusable) principles for data archiving .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.